molecular formula C9H11ClINO B8134718 3-(4-Iodophenoxy)azetidine hydrochloride

3-(4-Iodophenoxy)azetidine hydrochloride

Cat. No.: B8134718
M. Wt: 311.55 g/mol
InChI Key: GGWDUOFKCLXZRK-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)azetidine hydrochloride is a chemical compound that features an azetidine ring substituted with a 4-iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenoxy)azetidine hydrochloride typically involves the reaction of azetidine with 4-iodophenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the azetidine ring or the iodine substituent.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-(4-Iodophenoxy)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Iodophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors or enzymes. Additionally, the azetidine ring can interact with biological macromolecules, affecting their function and activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Iodophenoxy)piperidine hydrochloride
  • 3-(4-Iodophenoxy)pyrrolidine hydrochloride
  • 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenylalanine hydrochloride

Uniqueness

Compared to similar compounds, 3-(4-Iodophenoxy)azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological propertiesThis combination of structural features makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(4-iodophenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWDUOFKCLXZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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